molecular formula C9H9N3O B3360326 5-Methylimidazo[1,2-a]pyridine-2-carboxamide CAS No. 88751-04-6

5-Methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B3360326
CAS No.: 88751-04-6
M. Wt: 175.19 g/mol
InChI Key: WTLWNMGTQDXXLL-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridine-2-carboxamide is a chemical compound for research and development applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities and presence in several marketed drugs . This specific carboxamide derivative serves as a key intermediate for researchers investigating novel therapeutic agents. Compounds based on the imidazo[1,2-a]pyridine core have shown significant promise in multiple research areas. They are extensively studied as potent inhibitors of Mycobacterium tuberculosis , targeting key proteins like QcrB in the cytochrome bcc complex and MmpL3, demonstrating activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Furthermore, this structural class is also explored for its potential in neuroscience, with some analogs acting as potent antagonists of the Neuropeptide S Receptor (NPSR), a target for anxiety, sleep, and addiction disorders . The carboxamide functional group at the 2-position is a common and crucial feature for modulating the potency and properties of these molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-2-4-8-11-7(9(10)13)5-12(6)8/h2-5H,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLWNMGTQDXXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80519968
Record name 5-Methylimidazo[1,2-a]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88751-04-6
Record name 5-Methylimidazo[1,2-a]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of 5 Methylimidazo 1,2 a Pyridine 2 Carboxamide

Strategies for the Construction of the 5-Methylimidazo[1,2-a]pyridine Core

The synthesis of the imidazo[1,2-a]pyridine (B132010) core is a well-established area of heterocyclic chemistry, with several robust methods available. rsc.orgresearchgate.net The regioselective introduction of the methyl group at the 5-position is typically achieved by starting with a pre-substituted pyridine (B92270) precursor, namely 6-methyl-2-aminopyridine.

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules, such as the imidazo[1,2-a]pyridine scaffold, in a single step from three or more starting materials. beilstein-journals.org These reactions are valued for their high atom economy, operational simplicity, and ability to generate structural diversity. beilstein-journals.org

One of the most prominent MCRs for this purpose is the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgmdpi.com This three-component reaction typically involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. acs.org To synthesize the 5-methyl substituted core, 6-methyl-2-aminopyridine is used as the amine component. The reaction proceeds through the formation of an imine from the aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by rearrangement to yield the aromatic imidazo[1,2-a]pyridine product. beilstein-journals.org Various Lewis or Brønsted acids can be used to catalyze the reaction. mdpi.com

Reactant TypeExample for 5-Methyl Core SynthesisRole in Reaction
Amine6-Methyl-2-aminopyridineProvides the pyridine ring and N-1/C-8a of the final scaffold.
AldehydeBenzaldehyde (or other aldehydes)Provides the C-2 and its substituent.
Isocyanidetert-Butyl isocyanide (or other isocyanides)Provides the C-3 and its substituent.

Cyclocondensation reactions represent the classical and most widely used approach for synthesizing the imidazo[1,2-a]pyridine ring system. The most common method involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of the 5-methyl core, 6-methylpyridin-2-amine is reacted with a suitable α-halocarbonyl compound. nih.gov For instance, the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate yields ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a direct precursor to the target carboxamide. nih.gov This reaction involves an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the fused bicyclic system.

Other annulation strategies have also been developed. One such method involves the triflic anhydride-mediated reaction between 2-chloropyridines and 2H-azirines. nih.gov This process forms an electrophilic aziridinyl triflate species that reacts with the 2-halopyridine to generate a pyridinium (B92312) salt intermediate, which then cyclizes to form the C3-substituted imidazo[1,2-a]pyridine. nih.gov

The regioselectivity in the synthesis of 5-Methylimidazo[1,2-a]pyridine is primarily controlled by the choice of the starting materials. The use of 6-methyl-2-aminopyridine as the precursor unequivocally places the methyl group at the C-5 position of the final imidazo[1,2-a]pyridine ring system. The cyclization mechanism, involving the nucleophilic endocyclic nitrogen of the pyridine ring attacking the intermediate, ensures the formation of the [1,2-a] fusion without isomeric byproducts. acs.org

While the position of the 5-methyl group is secured by the initial substrate, further functionalization of the heterocyclic core can present regioselectivity challenges. For instance, electrophilic substitution reactions on the imidazo[1,2-a]pyridine ring typically occur at the C-3 position due to its high electron density. nih.gov However, if the C-3 position is already substituted, functionalization may occur at other positions, such as C-5, though this is less common. nih.gov Catalyst-free cascade reactions have also been developed to achieve regioselective synthesis of functionalized imidazo[1,2-a]pyridines. nih.gov

Functionalization at the Carboxamide Moiety of 5-Methylimidazo[1,2-a]pyridine-2-carboxamide

The carboxamide group at the C-2 position is a key site for chemical modification, allowing for the exploration of structure-activity relationships. The synthesis of the parent this compound and its N-substituted derivatives typically begins with the corresponding C-2 carboxylic acid or its ester equivalent.

The formation of the amide bond is one of the most fundamental transformations in medicinal chemistry. nih.gov Starting from 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid (which can be obtained by hydrolysis of its corresponding ester, such as ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate nih.gov), standard amide coupling protocols can be employed. These methods involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

A wide variety of coupling reagents are available for this purpose. nih.govfishersci.co.uk Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization. nih.govfishersci.co.uk Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, known for fast reaction times and high yields. nih.govresearchgate.net

Table 2: Common Amide Coupling Reagents and Conditions

Coupling ReagentTypical Additive/BaseCommon SolventKey Features
EDC (or DCC)HOBt, DMAPDMF, DCMWidely used, cost-effective. Byproduct removal can be an issue with DCC. nih.govfishersci.co.uk
HATU (or HBTU)DIPEA, TriethylamineDMF, NMPHighly reactive, fast kinetics, low racemization. nih.govresearchgate.net
PyBOPDIPEADMF, DCMEffective for hindered couplings. peptide.com
T3P (Propylphosphonic Anhydride)Triethylamine, PyridineDMF, Ethyl AcetateBroad applicability, easy removal of byproducts. nih.gov

The versatility of amide coupling protocols allows for the synthesis of a large library of N-substituted this compound derivatives. By varying the amine component in the coupling reaction, a wide range of functional groups and structural motifs can be introduced at the amide nitrogen. This strategy is fundamental for tuning the physicochemical and pharmacological properties of the parent compound.

A diverse set of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized. nih.gov The choice of coupling conditions may need to be optimized depending on the nucleophilicity and steric hindrance of the amine. For example, coupling with electron-deficient anilines might require more potent activating agents like HATU or extended reaction times to achieve good yields. nih.gov This approach enables the systematic exploration of the chemical space around the carboxamide moiety.

Table 3: Examples of N-Substituted Carboxamide Derivatives

Amine Starting MaterialResulting N-SubstituentPotential Properties Introduced
CyclohexylamineN-CyclohexylIncreased lipophilicity
AnilineN-PhenylAromatic interactions, rigidity
MorpholineN-MorpholinylImproved aqueous solubility, H-bond acceptor
BenzylamineN-BenzylFlexible lipophilic group

Modifications and Substituent Effects on the Imidazo[1,2-a]pyridine Ring System

The biological activity and physicochemical properties of imidazo[1,2-a]pyridine derivatives are significantly influenced by the nature and position of substituents on the bicyclic ring system. Strategic modifications are therefore crucial in the development of new therapeutic agents.

Strategies for Methyl Group Introduction at the 5-Position

The introduction of a methyl group at the 5-position of the imidazo[1,2-a]pyridine ring is a key synthetic step in the preparation of this compound. The most prevalent and direct strategy to achieve this is through the use of a pre-functionalized starting material, namely 6-methylpyridin-2-amine. nih.govnih.gov This approach incorporates the desired methyl group into the final scaffold from the outset of the cyclization reaction.

The synthesis of a related compound, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, exemplifies this strategy. In this procedure, 6-methylpyridin-2-amine is reacted with ethyl 3-bromo-2-oxopropionate. nih.gov The reaction is typically carried out in a suitable solvent such as ethanol (B145695) under reflux conditions. nih.gov The subsequent cyclization reaction forms the imidazo[1,2-a]pyridine ring system with the methyl group firmly in the 5-position. The resulting ester at the 2-position can then be converted to the desired carboxamide through standard amidation procedures. A similar two-step synthesis is reported for (5-methyl-imidazo[1,2-a]pyridine-2-yl) methanol, which also starts with the condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate. nih.gov

It has been noted in structure-activity relationship studies of related compounds that the presence of a methyl group at the 5-position of the pyridine ring can diminish cytotoxicity, highlighting the importance of this specific substitution pattern for therapeutic applications. researchgate.net

Manipulation of the Carboxamide Position (e.g., C-2 vs. C-3) and its Synthetic Implications

The position of the carboxamide group on the imidazo[1,2-a]pyridine ring has profound implications for the biological activity of the molecule and thus directs the synthetic strategies employed. While both C-2 and C-3 substituted carboxamides have been explored, their synthesis and resulting properties can differ significantly.

Synthesis of C-2 Carboxamides: The synthesis of 2-carboxamide (B11827560) derivatives often proceeds through an ester intermediate. As previously mentioned, the reaction of a 2-aminopyridine with an α-haloketone bearing an ester group, such as ethyl 3-bromo-2-oxopropionate, directly installs an ester at the C-2 position. nih.gov This ester can then be readily converted to the primary, secondary, or tertiary carboxamide via aminolysis.

Synthesis of C-3 Carboxamides: The introduction of a carboxamide group at the C-3 position often involves different synthetic approaches. C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups at the C-3 position, which is known to be electron-rich and susceptible to electrophilic or radical attack. researchgate.net For instance, Pd-catalyzed carbonylation reactions have been utilized to introduce carboxamide moieties at other positions on the ring system and similar principles could be adapted for C-3 functionalization. nih.gov Another approach involves the synthesis of a 3-carboxylic acid derivative which can then be coupled with an amine to form the desired carboxamide. For example, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide has been synthesized from the corresponding ethyl ester. nih.gov

PositionCommon Synthetic PrecursorKey Synthetic Reaction
C-2Ester (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate)Cyclization with an α-haloketone containing an ester, followed by amidation.
C-3Imidazo[1,2-a]pyridine coreDirect C-H functionalization or synthesis of a 3-carboxylic acid followed by amide coupling.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutically important molecules like this compound to reduce the environmental impact of chemical processes. ccspublishing.org.cn These approaches focus on the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods. organic-chemistry.orgbio-conferences.org

Several green synthetic routes have been developed for the broader class of imidazo[1,2-a]pyridines that are applicable to the synthesis of the target molecule. These include:

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly efficient and atom-economical, combining three or more reactants in a single step to form a complex product. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a notable example used for the synthesis of imidazo[1,2-a]pyridines. mdpi.com These reactions often proceed under mild conditions and can be catalyzed by green catalysts. mdpi.com

Use of Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine derivatives has been developed using a Cu(II)–ascorbate-catalyzed A3-coupling reaction in an aqueous micellar medium. acs.org

Ultrasound and Microwave-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption. An ultrasound-assisted C-H functionalization of ketones has been reported for the synthesis of imidazo[1,2-a]pyridines in water without the need for a metal catalyst. organic-chemistry.org

Photochemical Synthesis: Visible light-induced reactions are considered energy-efficient and eco-friendly. researchgate.netnih.gov Photochemical methods have been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines. nih.gov

The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Green Chemistry PrincipleApplication in Imidazo[1,2-a]pyridine Synthesis
Use of Safer SolventsReactions in water or aqueous micellar media. acs.org
Atom EconomyOne-pot multicomponent reactions (e.g., GBB-3CR). mdpi.com
Energy EfficiencyUltrasound and microwave-assisted synthesis, photochemical reactions. organic-chemistry.orgresearchgate.netnih.gov
Use of CatalysisUse of green and recyclable catalysts. mdpi.comacs.org
Designing Safer ChemicalsSynthesis of derivatives with reduced cytotoxicity. researchgate.net

Molecular Interactions and Biological Target Engagement of 5 Methylimidazo 1,2 a Pyridine 2 Carboxamide

In Vitro Receptor Binding and Enzyme Inhibition Assays

In vitro studies are fundamental to elucidating the mechanism of action of novel chemical entities. For the imidazo[1,2-a]pyridine (B132010) class of compounds, these assays have identified specific enzymes and receptors to which they bind, providing a basis for their observed biological effects.

Studies on derivatives of imidazo[1,2-a]pyridine-2-carboxamide (B1600823) have identified several key molecular targets. In the context of antitubercular research, enzymes essential for the survival of Mycobacterium tuberculosis (Mtb) have been a primary focus.

Pantothenate Synthetase (PS): 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides, structurally related to the subject compound, were identified as inhibitors of Mtb pantothenate synthetase (PS). rsc.orgnih.gov This enzyme is crucial for the biosynthesis of pantothenate (vitamin B5), a precursor of coenzyme A.

Enoyl-Acyl Carrier Protein Reductase (InhA): Imidazo[1,2-a]pyridine-2-carboxamide derivatives have been profiled for activity against Mtb, with molecular docking studies suggesting good inhibition against the InhA enzyme domain. rsc.org

DNA Gyrase and Topoisomerase IV: In the antibacterial domain, 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines have been identified as dual inhibitors that target the ATPase domains of bacterial DNA gyrase (gyrB) and topoisomerase IV (parE). nih.govebi.ac.uk

PI3K/Akt/mTOR Pathway: In cancer cell lines, certain novel imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is a critical regulator of cell proliferation, growth, and survival.

NADPH Oxidase (NOX): Novel imidazo[1,2-a]pyridine derivatives coupled with 2-amino-4H-pyran have been found to markedly increase NADPH oxidase (NOX) activity in non-small cell lung cancer (NSCLC) cells. nih.gov

The potency of these compounds is quantified through various assays that determine their binding affinity and inhibitory concentrations. The data reveals a range of activities depending on the specific derivative and the biological target.

Derivatives of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) have shown impressive potency against replicating Mtb, with several compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the nanomolar range. nih.gov For instance, a study identified five such compounds with MIC values ≤0.006 μM. nih.gov In contrast, a series of imidazo[1,2-a]pyridine-2-carboxamide derivatives showed more modest activity against Mtb, with MICs ranging from 17 to 30 μM. rsc.org

One of the most active 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (B137865) analogues, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, was found to have an IC₅₀ of 1.90 ± 0.12 μM against MTB PS and an MIC of 4.53 μM against whole Mtb cells. nih.gov

Compound ClassTargetOrganism/Cell LineMeasurementValueReference
Imidazo[1,2-a]pyridine-2-carboxamide derivativesWhole CellM. tuberculosisMIC17 to 30 μM rsc.org
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazidePantothenate Synthetase (PS)M. tuberculosisIC₅₀1.90 ± 0.12 μM nih.gov
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazideWhole CellM. tuberculosisMIC4.53 μM nih.gov
Imidazo[1,2-a]pyridine-3-carboxamide derivatives (compounds 9, 12, 16, 17, 18)Whole CellM. tuberculosisMIC≤0.006 μM nih.gov
5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridine derivativesWhole CellS. aureus, S. pyogenes, S. pneumoniaeMIC0.06 to 64 µg/mL nih.gov

Cellular Mechanistic Studies and Pharmacodynamics

Beyond initial target binding, research has focused on the downstream cellular effects of these compounds, revealing their influence on signaling, gene expression, and fundamental cellular processes.

The engagement of molecular targets by imidazo[1,2-a]pyridine derivatives triggers cascades of cellular signaling events.

Akt/mTOR Pathway Inhibition: Treatment of melanoma and cervical cancer cells with specific imidazo[1,2-a]pyridines resulted in the inhibition of the Akt/mTOR pathway. nih.gov In breast cancer cells, a related compound, IP-5, also led to lower levels of phosphorylated AKT (pAKT), indicating pathway suppression. waocp.org

ROS-Mediated Signaling: In lung cancer cells, certain imidazo[1,2-a]pyridine derivatives induce cytotoxicity by increasing NADPH oxidase (NOX) activity, which in turn leads to a surge in reactive oxygen species (ROS). nih.gov This oxidative stress is a key trigger for subsequent apoptotic signaling. Selenylated imidazo[1,2-a]pyridines have also been shown to induce oxidative stress in colon cancer and chronic myeloid leukemia cells. nih.govmdpi.com

The alterations in signaling pathways directly affect the expression levels of genes and proteins that control cell fate.

Cell Cycle Regulators: In breast cancer cells, treatment with an imidazo[1,2-a]pyridine compound (IP-5) caused an increase in the levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. waocp.org

Apoptotic Proteins: The pro-apoptotic proteins BAX and BAK1 were found to be upregulated in lung cancer cells following treatment with specific imidazo[1,2-a]pyridine derivatives. nih.gov Concurrently, treatment of breast cancer cells with IP-5 increased the activity of executioner caspase-7 and initiator caspase-8, along with elevated levels of PARP cleavage, which are hallmarks of apoptosis. waocp.org

Transcription Factors: A structurally related imidazo[1,2-b]pyrazole-7-carboxamide derivative was shown to elevate the expression of members of the AP-1 transcription factor complex, including FOS, JUN, JUNB, and JUND, which are drivers of cellular differentiation. mdpi.com

Compound ClassProtein/GeneEffectCell TypeReference
Imidazo[1,2-a]pyridine (IP-5)p53Increased levelsHCC1937 Breast Cancer waocp.org
Imidazo[1,2-a]pyridine (IP-5)p21Increased levelsHCC1937 Breast Cancer waocp.org
Imidazo[1,2-a]pyridine derivatives (IMPA)BAXIncreased expressionA549 Lung Cancer nih.gov
Imidazo[1,2-a]pyridine derivatives (IMPA)BAK1Increased expressionA549 Lung Cancer nih.gov
Imidazo[1,2-a]pyridine (IP-5)Caspase-7Increased activityHCC1937 Breast Cancer waocp.org
Imidazo[1,2-a]pyridine (IP-5)Caspase-8Increased activityHCC1937 Breast Cancer waocp.org
Imidazo[1,2-a]pyridine (IP-5)PARPIncreased cleavageHCC1937 Breast Cancer waocp.org

The culmination of these molecular events manifests as profound changes in cellular behavior, primarily through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest in cancer cells. nih.govwaocp.org In melanoma and HeLa cervical cancer cells, treatment led to cell cycle arrest. nih.gov Similarly, IP-5 caused cell cycle arrest in breast cancer cells, a finding supported by the observed increase in p53 and p21 levels. waocp.org A related compound, DU325, caused an accumulation of cells in the G2/M phase. mdpi.com

Apoptosis: The induction of programmed cell death, or apoptosis, is a common mechanistic outcome for this class of compounds. nih.govnih.govwaocp.org Increased NADPH oxidase activity by certain derivatives triggers ROS-mediated apoptosis in lung cancer cells. nih.gov In breast cancer cells, IP-5 was shown to induce the extrinsic apoptosis pathway. waocp.org Studies on selenylated imidazo[1,2-a]pyridine showed it induced apoptosis in both 2D and 3D models of colon cancer cells. mdpi.com

Other Cellular Processes: Beyond apoptosis and cell cycle arrest, these compounds can influence other key processes. Certain derivatives have been shown to inhibit lung cancer cell invasion and migration, suggesting potential applicability in metastatic disease. nih.gov Furthermore, a selenylated imidazo[1,2-a]pyridine was found to induce cell senescence, a state of irreversible cell cycle arrest, in chronic myeloid leukemia cells. nih.gov

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of 5-Methylimidazo[1,2-a]pyridine-2-carboxamide Analogs

The exploration of SAR and SPR for imidazo[1,2-a]pyridine derivatives has been crucial in optimizing their potency, selectivity, and pharmacokinetic profiles. Research has systematically probed the impact of modifying the core scaffold, the position of the carboxamide group, and the various substituents appended to the molecule.

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the imidazo[1,2-a]pyridine class, pharmacophore models have been developed primarily through studies of analogs with potent antimycobacterial activity, particularly the imidazo[1,2-a]pyridine-3-carboxamides. openpharmaceuticalsciencesjournal.comresearchgate.net

Computational studies on a series of imidazo[1,2-a]pyridine-3-carboxamide analogs as anti-mycobacterial agents led to the development of a five-featured common pharmacophore hypothesis, designated HHPRR . openpharmaceuticalsciencesjournal.comresearchgate.net The key features of this model are:

Two Hydrophobic (H) groups: These regions are critical for van der Waals interactions with nonpolar pockets within the biological target.

One Positive Ionizable (P) group: This feature suggests the importance of an electrostatic interaction with a negatively charged residue in the target protein.

Two Aromatic Rings (R): These are essential for π-π stacking or other aromatic interactions, providing a strong anchor point within the binding site. openpharmaceuticalsciencesjournal.comresearchgate.net

Docking studies of these analogs into the active site of the enzyme pantothenate synthetase from Mycobacterium tuberculosis revealed that the carboxamide moiety is crucial for forming hydrogen bonds with key amino acid residues, while the aromatic portions of the molecule engage in further interactions, such as pi-cation interactions. openpharmaceuticalsciencesjournal.comresearchgate.net

While this model was developed for the 3-carboxamide isomers, its principles are broadly applicable to the 2-carboxamide (B11827560) scaffold. The imidazo[1,2-a]pyridine core serves as the central aromatic feature, the carboxamide at the C2 position provides a critical hydrogen bond donor/acceptor unit, and various substituents can be tailored to satisfy the hydrophobic requirements of the target's binding site. Furthermore, the imidazo[1,2-a]pyridine scaffold itself is considered a "privileged structure," capable of serving as a versatile base for attaching other biologically active pharmacophores, such as pyrazoline or pyrimidine (B1678525) systems, to generate compounds with diverse activities like anticonvulsant properties. nih.govresearchgate.net

The influence of stereochemistry on the molecular recognition and biological activity of this compound analogs is an area that is not extensively documented in the currently available scientific literature. SAR studies have predominantly focused on the effects of substituent changes and positional isomerism rather than on the stereochemical properties of chiral centers within the analogs.

The introduction of chiral centers, for instance in substituents attached to the carboxamide nitrogen or at other positions of the scaffold, would be expected to have a significant impact on biological activity. Enantiomers of a chiral drug can exhibit profound differences in potency, efficacy, and interaction with biological targets, as proteins and enzymes are themselves chiral environments. One enantiomer may fit optimally into a binding site, leading to the desired therapeutic effect, while the other may bind with lower affinity, be inactive, or even interact with a different target, potentially causing off-target effects. Therefore, future research into the stereochemical aspects of this class of compounds could provide deeper insights into their mechanism of action and open avenues for the development of more potent and selective agents.

The placement of the carboxamide group and the pattern of substitution on the imidazo[1,2-a]pyridine ring are critical determinants of biological activity and selectivity.

Positional Isomerism

The position of the carboxamide group on the imidazo[1,2-a]pyridine core dramatically influences the compound's biological profile. Comparative studies, particularly in the context of antitubercular activity, have highlighted significant differences between isomers.

Structure-activity relationship studies on imidazo[1,2-a]pyridine amides (IPAs) revealed that the 2-carboxamide analogs exhibit significantly weaker activity against Mycobacterium tuberculosis (Mtb) compared to their 3-carboxamide counterparts. rsc.org This suggests that the geometry of the molecule and the orientation of the crucial carboxamide group relative to the bicyclic core are vital for effective target engagement. The observed difference in potency has led researchers to suggest that these positional isomers may even have different modes of action. rsc.org In contrast, 3-carboxamide analogs have demonstrated impressive potency, with some derivatives showing activity in the nanomolar range against drug-sensitive and drug-resistant Mtb strains. rsc.orgnih.gov Analogs with the carboxamide at the C8 position have also been identified as a novel class of antimycobacterial agents. nih.gov

Table 1: Effect of Carboxamide Position on Antitubercular Activity

Compound Class General Structure Observed Activity (MIC against Mtb) Reference
Imidazo[1,2-a]pyridine-2-carboxamides Weaker activity (17 to 30 μM) rsc.org
Imidazo[1,2-a]pyridine-3-carboxamides Potent activity (as low as ≤0.006 μM) rsc.orgnih.gov

Substituent Effects

The biological activity of imidazo[1,2-a]pyridine-2-carboxamide analogs can be finely tuned by altering the substituents at various positions on the molecule.

Substitution at C2: For analogs where the C2 position is not occupied by the carboxamide, the introduction of a substituted phenyl ring is a common strategy. It has been found that incorporating hetero-aryl groups on a C2-phenyl ring generally improves potency. researchgate.net In a series of anticonvulsant agents, a 4-fluorophenyl substituent at the C2 position of the imidazo[1,2-a]pyridine ring was associated with potent activity. nih.gov

Substitution on the Pyridine (B92270) Ring (C5, C6, C7, C8): The presence of a methyl group at the C5 position, as specified in the title compound, is synthetically accessible via the use of 2-amino-5-methylpyridine (B29535) as a starting material. nih.gov While detailed SAR for the C5-methyl group specifically on a 2-carboxamide scaffold is limited, studies on related analogs show that substitution on the six-membered ring is a key modification point. For example, bulky and lipophilic biaryl ethers attached via a linker to the carboxamide of 3-carboxamide analogs have been shown to produce nanomolar potency. rsc.org

Substitution on the Carboxamide Nitrogen: The nature of the group attached to the amide nitrogen is a major driver of activity. In the antitubercular 3-carboxamide series, a wide variety of side chains have been explored. SAR studies revealed that benzyl (B1604629) amide-containing analogs were among the most active. rsc.org Further optimization showed that incorporating moieties like a cyclohexylmethyl piperazine (B1678402) could lead to compounds with excellent in vitro activity and favorable pharmacokinetic properties. nih.gov

Table 2: Summary of Key Structure-Activity Relationships for Imidazo[1,2-a]pyridine Analogs

Position of Modification Substituent Type Resulting Biological Effect Reference
C2 Position 4-Fluorophenyl Potent anticonvulsant activity nih.gov
C3 Position Carboxamide with bulky, lipophilic biaryl ethers Nanomolar antitubercular activity rsc.org
C2-Phenyl Ring Hetero-aryl groups General improvement in potency researchgate.net
Carboxamide Isomerism 2-Carboxamide vs. 3-Carboxamide 3-Carboxamide significantly more potent against Mtb rsc.org
Amide Nitrogen Benzyl amides High antitubercular activity rsc.org

Pre Clinical Pharmacological and Efficacy Evaluation of 5 Methylimidazo 1,2 a Pyridine 2 Carboxamide

In Vitro Biopharmaceutical and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

No specific data was found regarding the ADME profile of 5-Methylimidazo[1,2-a]pyridine-2-carboxamide.

Metabolic Stability and Identification of Major Metabolites

There is no available information on the metabolic stability of this compound in liver microsomes from any species, nor are there any reports identifying its major metabolites.

Membrane Permeability and Transport Characteristics

No studies detailing the membrane permeability of this compound, for instance through Caco-2 cell assays, have been published. Its characteristics as a potential substrate for transporters like P-glycoprotein are unknown.

Plasma Protein Binding Characteristics

Information regarding the extent to which this compound binds to plasma proteins such as albumin is not available in the literature.

In Vivo Efficacy Studies in Relevant Animal Models (Excluding Human Clinical Data)

There are no published in vivo studies to provide proof-of-concept for the efficacy of this compound in any disease models.

Proof-of-Concept Efficacy in Disease Models

No reports of efficacy studies in animal models for any therapeutic area were identified for this specific compound.

Pharmacokinetic Profiles in Animal Species

The pharmacokinetic profile of this compound, including parameters such as clearance, volume of distribution, half-life, and oral bioavailability in any animal species, has not been documented in available scientific literature.

Exploratory Toxicological Findings in Pre-clinical Models (Limited to General Observations, Excluding Detailed Safety/Adverse Effect Profiles)

While specific toxicological studies on this compound are not extensively detailed in publicly available literature, exploratory toxicological findings for the broader class of imidazo[1,2-a]pyridine (B132010) derivatives in pre-clinical models provide some general observations. These studies are crucial for identifying potential target organ toxicities and informing the design of definitive safety and toxicology evaluations. It is important to note that the following findings are based on various substituted imidazo[1,2-a]pyridine analogues and may not be directly representative of the toxicological profile of this compound itself.

In acute oral toxicity studies conducted in animal models, general observations for some imidazo-based heterocyclic derivatives have included dose-dependent signs of toxicity. For a series of three such compounds, mortality was noted at a high dose of 2000 mg/kg, with signs of toxicity also apparent at 1000 mg/kg. nih.gov General behavioral effects observed in these studies included tremors and a decrease in alertness, as well as changes in the appearance of skin and fur. nih.gov

Conversely, a study involving a 14-day oral administration of seven different 2,3-substituted imidazo[1,2-a]pyridine derivatives indicated a more favorable general tolerance. In this particular study, no signs of hepatic or renal toxicity were observed in the treated animals. nih.govresearchgate.netnih.gov This suggests that the toxicological profile can vary significantly depending on the specific substitution pattern of the imidazo[1,2-a]pyridine core.

Furthermore, a review of antituberculosis agents based on the imidazo[1,2-a]pyridine scaffold highlighted a lead compound from a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides that exhibited an acceptable safety profile in an acute toxicity study in rats. nih.gov This finding underscores the potential for identifying compounds within this class with favorable early safety profiles.

In vitro assessments have also contributed to the preliminary toxicological understanding of this class of compounds. For instance, a study on three imidazo-based heterocyclic derivatives found them to be non-hemolytic, suggesting a lack of direct damage to red blood cells. nih.gov

The following tables summarize some of the general exploratory toxicological findings for the broader class of imidazo[1,2-a]pyridine derivatives.

Table 1: General Toxicological Observations of Imidazo-Based Heterocyclic Derivatives in an Acute Oral Toxicity Study nih.gov

Observation CategoryFinding
Mortality Observed at a dose of 2000 mg/kg.
General Toxicity Signs Noted at a dose of 1000 mg/kg.
Behavioral Effects Tremors, absence of alertness.
Physical Appearance Change in skin and fur color.
Organ-Specific Findings Signs of hepatotoxicity and spleen toxicity at higher doses.
Hematological Findings Non-hemolytic.

Table 2: General Toxicological Observations of 2,3-Substituted Imidazo[1,2-a]pyridines in a 14-Day Oral Study nih.govresearchgate.netnih.gov

Observation CategoryFinding
Hepatic Function No signs of toxicity observed.
Renal Function No signs of toxicity observed.

These preliminary and varied findings emphasize the necessity for comprehensive and specific toxicological evaluations for each unique compound within the imidazo[1,2-a]pyridine class, including this compound, to accurately determine its safety profile before any potential clinical development.

Computational Chemistry and Chemoinformatic Analysis of 5 Methylimidazo 1,2 a Pyridine 2 Carboxamide

Molecular Docking and Molecular Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are pivotal in structure-based drug design, providing insights into the binding modes and stability of ligands within the active sites of biological targets. nih.gov While specific docking studies for 5-Methylimidazo[1,2-a]pyridine-2-carboxamide are not extensively documented, numerous studies on structurally related imidazo[1,2-a]pyridine (B132010) carboxamides highlight the potential targets for this compound.

Derivatives of imidazo[1,2-a]pyridine have been extensively studied as inhibitors for various enzymes and receptors. For instance, imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis, targeting proteins such as the cytochrome bc1 complex (QcrB) and pantothenate synthetase. nih.govopenpharmaceuticalsciencesjournal.comnih.gov Docking studies of these analogues have revealed key hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory activity. openpharmaceuticalsciencesjournal.com Similarly, other derivatives have been docked against targets like the enoyl acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis, and human leukotriene A4 hydrolase (LTA4H), which is involved in inflammation. nih.govchemmethod.comchemmethod.com

MD simulations complement docking studies by providing a dynamic view of the protein-ligand complex, assessing its stability over time. openpharmaceuticalsciencesjournal.com For imidazo[1,2-a]pyridine analogues, MD simulations have been used to confirm the stability of the ligand in the binding pocket and to analyze the fluctuations of key residues, ensuring that the docked conformation is maintained in a simulated physiological environment. nih.govresearchgate.net Given its structural similarity to these studied compounds, this compound is a strong candidate for similar computational evaluation against these and other relevant biological targets.

Biological TargetOrganism/DiseasePDB ID (Example)Significance for Imidazo[1,2-a]pyridines
Pantothenate Synthetase (Ps) Mycobacterium tuberculosis3IVXA validated target for anti-tubercular agents; imidazo[1,2-a]pyridine-3-carboxamides have shown inhibitory activity. openpharmaceuticalsciencesjournal.comnih.gov
Cytochrome bc1 complex (QcrB) Mycobacterium tuberculosisN/A (Homology Modeled)Target of the clinical trial candidate Q203, an imidazo[1,2-a]pyridine-3-carboxamide (B1205228). nih.gov
Enoyl Acyl Carrier Protein Reductase (InhA) Mycobacterium tuberculosis4TZKA key enzyme in mycolic acid biosynthesis, inhibited by various heterocyclic compounds. nih.gov
Leukotriene A4 Hydrolase (LTA4H) Human (Inflammation)3U9WImplicated in inflammation; imidazo[1,2-a]pyridine hybrids have been evaluated as potential inhibitors. chemmethod.comchemmethod.com
Epidermal Growth Factor Receptor (EGFR) Human (Cancer)N/AA common target in oncology; certain imidazo[1,2-a]pyridine derivatives have shown inhibitory potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies are essential ligand-based drug design tools that correlate the chemical structure of compounds with their biological activity. mdpi.com For the imidazo[1,2-a]pyridine class, 3D-QSAR models have been developed to understand the structural requirements for activity and to design more potent derivatives. openpharmaceuticalsciencesjournal.com

These models are typically built using a series of analogues with known biological activities. For example, an atom-based 3D-QSAR model was developed for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues targeting Mycobacterium tuberculosis. openpharmaceuticalsciencesjournal.com The study began with the generation of a common pharmacophore hypothesis, which identified key chemical features necessary for activity, such as hydrogen bond donors, hydrophobic groups, and aromatic rings. openpharmaceuticalsciencesjournal.com This pharmacophore was then used to align the molecules and build a predictive QSAR model. openpharmaceuticalsciencesjournal.com

The resulting 3D-QSAR model, visualized as contour maps, indicates regions where steric bulk, electron-withdrawing groups, or hydrogen-bonding features would enhance or diminish biological activity. Such models have shown good statistical significance and predictive power for test sets of compounds. openpharmaceuticalsciencesjournal.com While a specific QSAR model for this compound derivatives has not been reported, the established methodologies for its isomers demonstrate a clear path for future studies. A QSAR investigation on a series of 2-carboxamide (B11827560) analogues could elucidate the specific structural requirements for this particular substitution pattern, accelerating the design of novel and more effective therapeutic agents. openpharmaceuticalsciencesjournal.commdpi.com

In Silico ADME/Tox Prediction and Drug-Likeness Assessment

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of a compound is crucial to minimize late-stage failures. In silico tools provide a rapid and cost-effective way to assess these properties and evaluate the "drug-likeness" of a molecule. nih.govmdpi.com Numerous studies on imidazo[1,2-a]pyridine derivatives have employed these methods to predict their pharmacokinetic and safety profiles. nih.govnih.govamazonaws.com

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com Computational analyses of various imidazo[1,2-a]pyridine carboxamides have shown that they generally exhibit favorable drug-like properties with zero violations of Lipinski's rules. nih.govamazonaws.com

ADME prediction tools, such as SwissADME and pkCSM, are used to estimate parameters like gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. nih.govmdpi.com For imidazo[1,2-a]pyridine analogues, these predictions often indicate high gastrointestinal absorption and good bioavailability. nih.govamazonaws.com Toxicity predictions, including assessments for carcinogenicity and cytotoxicity, have frequently predicted these compounds to be non-toxic. nih.govamazonaws.com A similar in silico evaluation of this compound would be a critical first step in assessing its potential as a viable drug candidate.

ParameterDescriptionPredicted Outcome for Imidazo[1,2-a]pyridine Analogues
Lipinski's Rule of Five Assesses drug-likeness based on MW, LogP, H-bond donors/acceptors.Generally compliant, indicating good oral bioavailability potential. nih.govamazonaws.com
Gastrointestinal (GI) Absorption Predicts the extent of absorption from the gut.Often predicted to be high. nih.govamazonaws.com
Blood-Brain Barrier (BBB) Permeability Predicts the ability to cross into the central nervous system.Variable depending on the specific substituents.
CYP Inhibition Predicts inhibition of key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4).Some derivatives show potential for CYP inhibition, requiring experimental validation. mdpi.com
hERG Inhibition Predicts potential for cardiotoxicity.Often predicted as low to medium risk. mdpi.com
Carcinogenicity Predicts the potential to cause cancer.Generally predicted as non-carcinogenic. nih.govmdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis provides fundamental knowledge about the three-dimensional structure of a molecule, which is critical for its interaction with biological receptors. The imidazo[1,2-a]pyridine ring system is known to be a rigid, nearly planar scaffold. nih.govresearchgate.net X-ray crystallography studies on compounds closely related to this compound, such as Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, confirm this structural feature. nih.govnih.gov

In the crystal structure of the ethyl ester derivative, the fused six-membered pyridine (B92270) and five-membered imidazole (B134444) rings are individually almost planar, with a very small dihedral angle between their planes, indicating a high degree of coplanarity for the entire bicyclic system. nih.govnih.gov The orientation of the substituent at the 2-position (the carboxamide group in the target compound) relative to the ring system is a key conformational variable. In a related structure, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the substituent group is oriented nearly perpendicular to the plane of the fused rings. researchgate.netnih.gov This preference is dictated by torsion angles that minimize steric hindrance.

Understanding the conformational energy landscape—the relationship between a molecule's conformation and its potential energy—is crucial for predicting the most stable and biologically active conformations. For this compound, the key dihedral angle would be that which describes the rotation of the carboxamide group. Computational methods can be used to scan this dihedral angle and calculate the corresponding energies to identify low-energy, stable conformers that are likely to be relevant for receptor binding.

Structural FeatureObservation from Related Crystal StructuresRelevance to this compound
Imidazo[1,2-a]pyridine Core The fused ring system is nearly planar. nih.govresearchgate.netThe core scaffold is expected to be rigid and planar, providing a stable framework for substituent orientation.
Dihedral Angle (Pyridine/Imidazole) Very small, e.g., 1.4(3)° in the ethyl ester derivative. nih.govConfirms the high degree of planarity of the bicyclic system.
Substituent Torsion Angles The C2-substituent can be nearly perpendicular to the ring plane (e.g., C-C-C-O torsion angle of 80.04°). researchgate.netThe orientation of the 2-carboxamide group will be a key conformational feature influencing receptor fit.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule govern its reactivity and intermolecular interactions. Computational methods like Density Functional Theory (DFT) are used to calculate electronic structure descriptors that provide insights into these properties. nih.gov Key descriptors include the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP). libretexts.orgresearchgate.net

The imidazo[1,2-a]pyridine scaffold is generally considered an electron-accepting system. nih.gov The energies of the HOMO and LUMO and the gap between them are important indicators of chemical reactivity and kinetic stability. researchgate.net For imidazo[1,2-a]pyridine derivatives, DFT calculations have shown that the electron density of the HOMO is often distributed across the fused ring system, while the LUMO may be localized on specific parts of the molecule, depending on the substituents. researchgate.net This distribution dictates how the molecule will act as an electron donor (nucleophile) or acceptor (electrophile) in chemical reactions and biological interactions. libretexts.orgwuxibiology.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. nih.gov It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For molecules in this class, negative potential is often located around the nitrogen atoms and the carbonyl oxygen of the carboxamide group, indicating sites susceptible to electrophilic attack or hydrogen bonding. nih.govnih.gov Positive potential regions are typically found around hydrogen atoms. An MEP analysis of this compound would precisely map these regions, helping to predict its non-covalent interaction patterns with receptor sites. nih.gov

DescriptorDefinitionSignificance and Typical Findings for Imidazo[1,2-a]pyridines
HOMO (Highest Occupied Molecular Orbital) The outermost orbital containing electrons; relates to the ability to donate electrons. researchgate.netElectron density is often located on the fused π-system, indicating its role as an electron donor in interactions. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital) The innermost orbital without electrons; relates to the ability to accept electrons. researchgate.netThe electron density distribution is influenced by substituents and indicates sites for nucleophilic attack. researchgate.net
HOMO-LUMO Energy Gap The energy difference between HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net
MEP (Molecular Electrostatic Potential) A map of the electrostatic potential on the molecule's surface. nih.govIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for hydrogen bonding and other non-covalent interactions. nih.gov

Analytical and Bioanalytical Methodologies for Research Studies on 5 Methylimidazo 1,2 a Pyridine 2 Carboxamide

Chromatographic Techniques for Compound Separation and Identification (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques are fundamental for the separation, identification, and quantification of 5-Methylimidazo[1,2-a]pyridine-2-carboxamide and its related derivatives from complex mixtures, such as reaction products or biological samples. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful and widely adopted method for this class of compounds due to its high sensitivity and selectivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For the analysis of imidazo[1,2-a]pyridine (B132010) derivatives, reversed-phase liquid chromatography is commonly employed. A C18 bonded stationary phase is often effective for separating these compounds. benthamdirect.com The mobile phase typically consists of a mixture of an aqueous component (like water with an additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govqub.ac.uk Gradient elution is often used to achieve optimal separation of the analyte from matrix components.

Detection by tandem mass spectrometry, usually with an electrospray ionization (ESI) source in positive ion mode, provides high specificity. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where the precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures a very low limit of quantification and high confidence in identification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of imidazo[1,2-a]pyridine derivatives, although it may require derivatization to increase the volatility and thermal stability of the compound. gdut.edu.cn This technique offers high resolution for separating volatile compounds. gdut.edu.cn In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. plantarchives.org The column, often coated with a stationary phase like 5% diphenyl/95% dimethyl polysiloxane, separates components based on their boiling points and interactions with the stationary phase. plantarchives.org The separated compounds then enter the mass spectrometer for detection and identification based on their unique mass spectra.

Table 1: Typical Chromatographic Parameters for Imidazo[1,2-a]pyridine Derivative Analysis
ParameterLC-MS/MSGC-MS
Stationary Phase Reversed-phase (e.g., C18)Low-polarity (e.g., 5% diphenyl/95% dimethyl polysiloxane)
Mobile Phase/Carrier Gas Acetonitrile/Methanol and Water with additives (e.g., formic acid)Inert gas (e.g., Helium)
Ionization Source Electrospray Ionization (ESI)Electron Ionization (EI)
Detection Mode Multiple Reaction Monitoring (MRM)Scan or Selected Ion Monitoring (SIM)

Spectroscopic Characterization Techniques (e.g., NMR, IR)

Following synthesis and purification, spectroscopic techniques are essential for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods used for this purpose. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR: The proton NMR spectrum would confirm the presence of the methyl group (a singlet in the aliphatic region), distinct aromatic protons on the imidazopyridine ring system, and the protons of the carboxamide group (-CONH₂), which typically appear as a broad singlet. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern on the bicyclic ring.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons of the fused rings, and the carbonyl carbon of the amide group, which appears at a characteristic downfield shift. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: Vibrations corresponding to the amide N-H bonds, typically appearing as one or two bands in the 3100-3500 cm⁻¹ region.

C=O stretching: A strong absorption band for the amide carbonyl group, usually found in the range of 1630-1690 cm⁻¹.

C-H stretching: Bands for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

C=C and C=N stretching: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic imidazopyridine ring system.

Table 2: Expected Spectroscopic Data for this compound
TechniqueFeatureExpected Observation
¹H NMR Methyl Protons (-CH₃)Singlet, ~2.4-2.6 ppm
Amide Protons (-CONH₂)Broad Singlet, ~7.0-8.0 ppm
Aromatic ProtonsMultiplets, ~7.0-8.5 ppm
¹³C NMR Methyl Carbon (-CH₃)~15-20 ppm
Aromatic Carbons~110-150 ppm
Carbonyl Carbon (-C=O)~160-170 ppm
IR Spectroscopy N-H Stretch (Amide)~3100-3500 cm⁻¹
C=O Stretch (Amide)~1630-1690 cm⁻¹

Development and Validation of Bioanalytical Methods for In Vitro and In Vivo Research Samples

To investigate the properties of this compound in biological systems, robust and validated bioanalytical methods are required. LC-MS/MS is the preferred technique for quantifying the compound in complex biological matrices such as plasma, urine, and tissue homogenates due to its superior sensitivity and specificity. nih.gov

The development of a bioanalytical method involves several key steps:

Sample Preparation: The primary goal is to extract the analyte from the biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For imidazo-carboxamide compounds, ion-pair extraction has also been successfully employed to enhance recovery. nih.govresearchgate.net

Chromatographic Separation: An optimized LC method is developed to separate the analyte from endogenous matrix components and any potential metabolites. This involves selecting the appropriate column, mobile phase composition, and gradient profile to ensure a sharp peak shape and a short run time.

Mass Spectrometric Detection: As described previously, ESI in positive mode with MRM detection is typically used for quantification. Transitions for the analyte and an internal standard (IS) are optimized to maximize signal intensity and specificity. nih.gov

Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation demonstrates that the method is fit for its intended purpose. qub.ac.uk

Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: Establishing a linear relationship between the instrument response and known concentrations of the analyte. The calibration curve should have a correlation coefficient (r²) close to 1.0.

Accuracy and Precision: Accuracy measures how close the determined values are to the true value, while precision measures the reproducibility of the results. Intra- and inter-assay precision are typically evaluated. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

Table 3: Bioanalytical Method Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Linearity Correlation coefficient of the calibration curver² ≥ 0.99
Accuracy Closeness of measured value to true valueWithin ±15% of nominal value (±20% at LOQ)
Precision (RSD/CV) Reproducibility of measurements≤15% (≤20% at LOQ)
Recovery Efficiency of analyte extractionConsistent, precise, and reproducible
Stability Analyte stability under various conditionsConcentration change within ±15% of baseline

Emerging Research Directions and Unaddressed Gaps for 5 Methylimidazo 1,2 a Pyridine 2 Carboxamide

Potential for Novel Therapeutic Applications Based on Pre-clinical Findings

Pre-clinical research has illuminated the significant therapeutic potential of 5-Methylimidazo[1,2-a]pyridine-2-carboxamide and related analogues, particularly in the fields of infectious diseases and oncology.

The most profound evidence for the therapeutic application of imidazo[1,2-a]pyridine (B132010) carboxamides lies in their potent antitubercular activity. nih.gov Derivatives of this class have demonstrated remarkable efficacy against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov For instance, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed impressive potency against various Mtb strains, with MIC90 values often at or below 1 μM. nih.gov Specifically, imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives have been synthesized and profiled against Mtb, with the most potent compounds exhibiting MICs in the range of 17 to 30 μM. nih.govrsc.org While this potency is weaker than the 3-carboxamide counterparts, it suggests that the 2-carboxamide (B11827560) scaffold still holds promise and may operate via a different mechanism of action. nih.gov

Beyond tuberculosis, the broader imidazo[1,2-a]pyridine scaffold has been investigated for a multitude of therapeutic applications, suggesting potential avenues for this compound analogues. These include:

Anticancer Activity: The imidazo[1,2-a]pyridine backbone has been utilized to develop covalent inhibitors targeting KRAS G12C, a mutation found in various intractable cancers. rsc.org This demonstrates the scaffold's suitability for designing targeted cancer therapies.

Antiviral Properties: Various derivatives have been explored for their antiviral effects. researchgate.net

Anti-inflammatory Effects: The scaffold is also associated with anti-inflammatory properties. researchgate.net

Other Activities: The versatility of the imidazo[1,2-a]pyridine core is further highlighted by its exploration in developing agents with antiulcer, anticonvulsant, antiprotozoal, and antifungal properties. nih.gov

The following table summarizes the pre-clinical findings for various imidazo[1,2-a]pyridine derivatives, highlighting the potential therapeutic areas for this compound.

Therapeutic AreaCompound ClassKey Pre-clinical Findings
Tuberculosis Imidazo[1,2-a]pyridine-3-carboxamidesPotent activity against MDR and XDR Mtb strains. nih.govnih.gov
Tuberculosis Imidazo[1,2-a]pyridine-2-carboxamidesModerate activity against Mtb, suggesting a different mode of action. nih.gov
Cancer Imidazo[1,2-a]pyridine derivativesDevelopment of covalent inhibitors for KRAS G12C mutated cancers. rsc.org
Infectious Diseases Imidazo[1,2-a]pyridine derivativesDocumented antiviral, antiprotozoal, and antifungal activities. nih.gov
Inflammation Imidazo[1,2-a]pyridine derivativesDemonstrated anti-inflammatory potential. researchgate.net

Exploration of Undiscovered Biological Targets and Mechanisms of Action

A significant area of ongoing research is the identification and validation of the biological targets of imidazo[1,2-a]pyridine-2-carboxamides. While some mechanisms have been elucidated for related compounds, the precise targets for many derivatives, including the 5-methyl-2-carboxamide variant, remain to be fully characterized.

For antitubercular imidazo[1,2-a]pyridines, a key target has been identified as QcrB, a subunit of the ubiquinol (B23937) cytochrome c reductase in the electron transport chain. plos.org Spontaneous resistant mutants of M. bovis BCG against imidazo[1,2-a]pyridine inhibitors showed a single nucleotide polymorphism in the qcrB gene. plos.org This target is crucial for the energy metabolism of Mtb, and its inhibition is a validated strategy for anti-TB drug development. nih.gov

However, the imidazo[1,2-a]pyridine scaffold is known to interact with a variety of biological targets, suggesting that this compound could have multiple mechanisms of action or undiscovered targets. Other identified targets for different imidazo[1,2-a]pyridine analogues include:

2-Trans-enoyl-acyl carrier protein reductase (InhA): Molecular docking studies suggest that some imidazo[1,2-a]pyridine-2-carboxamide derivatives can inhibit this enzyme, which is involved in mycolic acid biosynthesis in Mtb. nih.gov

Pantothenate Synthetase (PS): 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides have been identified as inhibitors of Mtb pantothenate synthetase. nih.govrsc.org

ATP Synthase: Imidazo[1,2-a]pyridine ethers have been discovered as potent and selective inhibitors of mycobacterial ATP synthesis. nih.gov

Glutamine Synthetase: 3-Amino-imidazo[1,2-a]pyridines have been shown to be inhibitors of Mtb glutamine synthetase. plos.org

The weaker antitubercular activity of 2-carboxamides compared to 3-carboxamides might indicate a switch in the mode of action, pointing towards targets other than QcrB. nih.gov The exploration of these alternative targets is a critical area for future research. The derivatization of the imidazo[1,2-a]pyridine skeleton has attracted widespread attention from chemists due to its significant biological activities, including analgesic, anti-tumor, and antiosteoporosis properties, suggesting a wide range of potential undiscovered targets. mdpi.com

Innovative Synthetic Strategies for Enhanced Analog Libraries

The generation of diverse analog libraries is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. The synthesis of imidazo[1,2-a]pyridines has been a focal point of organic chemistry, leading to the development of numerous innovative strategies. bio-conferences.org

Traditional methods for synthesizing the imidazo[1,2-a]pyridine core often involve the condensation of 2-aminopyridines with α-haloketones. bio-conferences.org However, modern synthetic chemistry has provided more efficient and versatile approaches:

Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step, are highly efficient for generating diverse libraries. The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of an aldehyde, an isonitrile, and a 2-aminoazine, is a prominent example used for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives. researchgate.net This strategy allows for rapid variation of substituents at multiple positions.

Tandem and Cascade Reactions: These strategies involve a sequence of intramolecular reactions, often from simple starting materials, to rapidly build the complex imidazo[1,2-a]pyridine scaffold. For instance, a cascade reaction combining nitroolefins with 2-aminopyridines has been developed for the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines. researchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds of the imidazo[1,2-a]pyridine core is a powerful, atom-economical strategy for introducing a wide range of functional groups without the need for pre-functionalized starting materials. nih.gov This allows for late-stage diversification of the scaffold, which is highly valuable in drug discovery.

The following table outlines some innovative synthetic strategies for imidazo[1,2-a]pyridine derivatives.

Synthetic StrategyDescriptionKey Advantages
Multicomponent Reactions (e.g., GBB) Three or more reactants combine in a one-pot reaction to form the product. researchgate.netHigh efficiency, diversity-oriented, convergent.
Tandem/Cascade Reactions A sequence of reactions occurs in a single step without isolating intermediates. researchgate.netRapid construction of complex molecules, increased efficiency.
C-H Functionalization Direct modification of C-H bonds to introduce new functional groups. nih.govAtom economy, late-stage diversification, access to novel analogs.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. researchgate.netReduced reaction times, improved yields, enhanced purity. researchgate.net

These advanced synthetic methods are instrumental in creating extensive libraries of this compound analogs, enabling a thorough exploration of the chemical space and the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

Integration of Omics Data (e.g., Proteomics, Metabolomics) to Elucidate Biological Effects

A significant gap in the current understanding of this compound and its analogs is the lack of comprehensive "omics" data to fully delineate their biological effects. While transcriptional profiling has been used to hint at the mode of action for some imidazo[1,2-a]pyridine-3-carboxamides against Mtb, a deeper, multi-omics approach is needed. nih.gov

Integrating proteomics and metabolomics would provide an unbiased, system-wide view of the cellular response to compound treatment.

Proteomics: This would involve quantifying changes in protein expression levels in cells or organisms treated with the compound. This could help to identify not only the primary target but also off-target effects and downstream signaling pathways that are modulated. For example, a proteomics study could confirm the inhibition of a target enzyme and also reveal compensatory changes in other metabolic pathways.

Metabolomics: By analyzing the global changes in small-molecule metabolites, researchers can gain insights into the metabolic pathways that are perturbed by the compound. For instance, if a compound targets a key enzyme in a metabolic pathway, metabolomics would reveal an accumulation of the substrate and a depletion of the product of that enzyme. This approach has been highlighted as a key tool to deconvolute the mechanism of action of potential antitubercular compounds. nih.gov

The integration of these omics datasets can provide a more holistic understanding of the drug's mechanism of action, identify potential biomarkers for efficacy or toxicity, and uncover novel therapeutic applications. For the imidazo[1,2-a]pyridine class, this approach could be particularly valuable in distinguishing the mechanisms of different isomers (e.g., 2-carboxamides vs. 3-carboxamides) and in identifying the reasons for their selective toxicity against certain pathogens.

Application in Chemical Probes for Biological Systems

The intrinsic properties of the imidazo[1,2-a]pyridine scaffold make it an attractive candidate for the development of chemical probes. Chemical probes are small molecules used to study biological systems, often by selectively binding to a specific protein or by reporting on a particular cellular environment.

While research into this compound as a chemical probe is still in its infancy, related imidazo[1,5-a]pyridine (B1214698) derivatives have been investigated as fluorescent probes. mdpi.com These compounds exhibit favorable photophysical properties, such as a large Stokes shift, which is advantageous for imaging applications. mdpi.com

Developing this compound into a chemical probe could involve:

Affinity-based probes: By attaching a reactive group or a reporter tag (like biotin (B1667282) or a fluorophore) to the molecule, it could be used to covalently label its biological target(s). This would be an invaluable tool for target identification and validation.

Fluorescent probes: If the scaffold possesses suitable fluorescent properties, it could be used to visualize biological processes or cellular structures. Modifications to the core structure could be made to tune its photophysical properties for specific applications.

The development of such probes would not only advance our understanding of the biological roles of the targets of this compound but also provide powerful tools for broader biological research.

Challenges and Future Perspectives in the Development of Imidazo[1,2-a]pyridine-2-carboxamides

Despite the promise of the imidazo[1,2-a]pyridine-2-carboxamide scaffold, several challenges must be addressed to translate pre-clinical findings into clinical therapies.

Challenges:

Drug Resistance: As with any antimicrobial agent, the development of resistance is a major concern. For antitubercular imidazo[1,2-a]pyridines, understanding the mechanisms of resistance is crucial for designing next-generation inhibitors that can overcome this challenge.

Pharmacokinetic Properties: While some imidazo[1,2-a]pyridine-3-carboxamides have shown encouraging in vivo ADME (absorption, distribution, metabolism, and excretion) properties, optimizing these properties for 2-carboxamide derivatives will be essential. nih.gov Issues such as poor solubility or rapid metabolism can hinder the development of orally bioavailable drugs.

Selectivity and Off-Target Effects: The imidazo[1,2-a]pyridine scaffold is known to interact with multiple targets. Ensuring that drug candidates are highly selective for their intended target is critical to minimize off-target effects and potential toxicity.

Future Perspectives:

Scaffold Hopping and Bioisosteric Replacement: To improve potency, selectivity, and pharmacokinetic properties, researchers can employ strategies like scaffold hopping (replacing the core scaffold with a structurally different but functionally similar one) and bioisosteric replacement (substituting functional groups with others that have similar physical or chemical properties). nih.gov

Combination Therapies: For complex diseases like tuberculosis and cancer, combination therapies are often more effective than monotherapies. Future research should explore the potential of this compound derivatives in combination with existing drugs to enhance efficacy and combat resistance.

Exploration of New Therapeutic Areas: The diverse biological activities of the imidazo[1,2-a]pyridine scaffold suggest that this compound analogs could be developed for a wide range of diseases beyond infectious diseases and cancer. A thorough investigation of their activity against other targets is warranted.

Q & A

Q. What are the established synthetic routes for 5-methylimidazo[1,2-a]pyridine-2-carboxamide?

The compound is typically synthesized via a two-step process:

  • Step 1 : Condensation of 6-methylpyridin-2-amine with a brominated carbonyl precursor (e.g., 3-bromo-2-oxo-propionic acid ethyl ester) under reflux in ethanol, yielding an ethyl ester intermediate (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) with ~52% yield .
  • Step 2 : Hydrolysis of the ester group to the carboxamide using aqueous ammonia or amines. For example, reacting the ester with primary/secondary amines in alcohols (e.g., methanol, ethanol) under reflux forms the carboxamide derivative . Key reagents include KHCO₃ for pH adjustment and ethyl acetate for crystallization .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software) confirms planar imidazo[1,2-a]pyridine rings (mean deviation <0.0027 Å) and intermolecular hydrogen bonding (C–H⋯O/N) .
  • Spectroscopy : ¹H/¹³C NMR and HRMS validate purity and functional groups. For example, aromatic protons appear at δ 6.8–8.5 ppm, while the carboxamide carbonyl resonates at ~168 ppm in ¹³C NMR .

Q. What preliminary biological screening methods are used for this compound?

  • Antimicrobial assays : In vitro testing against protozoan parasites (e.g., Trypanosoma cruzi, Leishmania infantum) via dose-response curves to determine IC₅₀ values. For example, derivatives show IC₅₀ values as low as 1.35 μM against T. b. brucei .
  • Cytotoxicity screening : Compounds are tested on human cell lines (e.g., MRC-5 fibroblasts) to calculate selectivity indices (>50 indicates low cytotoxicity) .

Advanced Research Questions

Q. How do structural modifications at the carboxamide position affect biological activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., chloro, bromo) on the phenyl ring of chalcone conjugates enhances antiparasitic activity. For instance, a 2-chlorophenyl substituent improves IC₅₀ values by 6-fold compared to unsubstituted analogs .
  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl) at position 6 reduce activity due to impaired target binding, as seen in SAR studies of fluazaindolizine derivatives .

Q. What computational tools are employed to predict target interactions?

  • Hirshfeld surface analysis : Maps non-covalent interactions (e.g., π-π stacking, hydrogen bonds) in crystal structures to explain stability and reactivity .
  • Molecular docking : Predicts binding affinities to enzymes like hypoxia-inducible factor 1α (HIF-1α) or Trypanosoma proteases. For example, chalcone conjugates show strong docking scores with T. cruzi cysteine proteases .

Q. How can synthetic yields be optimized for scaled research applications?

  • Catalyst screening : Transition-metal-free conditions (e.g., B₂(OH)₄ as a reductant) improve selectivity and reduce side reactions .
  • Solvent optimization : Replacing ethanol with DMF increases reaction rates for amidation steps, as observed in N-substituted acetamide syntheses .

Q. How are structural contradictions in crystallographic data resolved?

  • Twinned data refinement : SHELXL software handles twinning in high-resolution datasets by refining dual-orientation models. For example, β angle deviations in monoclinic systems (β = 124.77°) are corrected via iterative least-squares refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.